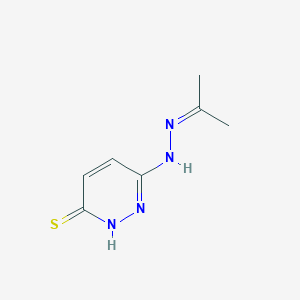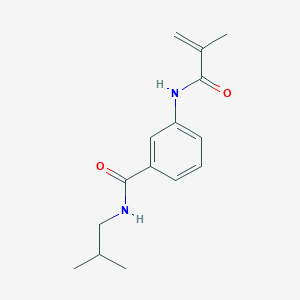
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, also known as TPDH, is a chemical compound that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. We will also list future directions for research on this compound.
Wirkmechanismus
The mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone is not fully understood. However, studies have suggested that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition may lead to an increase in oxidative stress, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have several biochemical and physiological effects. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can induce apoptosis in cancer cells, as well as inhibit cell proliferation. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce cell cycle arrest in cancer cells. In addition, acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have antioxidant effects, which may help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its potential as a therapeutic agent for cancer treatment. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to have anti-proliferative and apoptotic effects on cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of using acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in lab experiments is its toxicity. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has been shown to be toxic to normal cells at high concentrations, which may limit its use in cancer therapy.
Zukünftige Richtungen
There are several future directions for research on acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone. One area of research could be to further investigate the mechanism of action of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone, particularly its inhibition of thioredoxin reductase. Another area of research could be to study the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, more studies could be conducted to investigate the potential use of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone in other diseases, such as neurodegenerative diseases or cardiovascular diseases.
Synthesemethoden
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 6-aminonicotinamide with thiosemicarbazide in the presence of acetone. This reaction results in the formation of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone as a yellow solid. The yield of acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone can be increased by using a solvent system of ethanol and water.
Wissenschaftliche Forschungsanwendungen
Acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has anti-proliferative effects on cancer cells, particularly in breast cancer and leukemia. acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that acetone (6-thioxo-1,6-dihydro-3-pyridazinyl)hydrazone may have potential as a therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
3-(2-propan-2-ylidenehydrazinyl)-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4S/c1-5(2)8-9-6-3-4-7(12)11-10-6/h3-4H,1-2H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXGQPJQCMNWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NNC(=S)C=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Isopropylidenehydrazino)pyridazine-3(2H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)
![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)



![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)

![2-(4-nitrophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718320.png)
